1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea in lab experiments is its potential to inhibit cancer cell growth and treat neurological disorders. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer and neurological effects. Additionally, studies could focus on optimizing the compound's pharmacokinetics and reducing its toxicity to normal cells. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is a promising compound with potential applications in the field of medicine. Its anti-cancer and neurological effects have been studied extensively, and future research could focus on optimizing its therapeutic potential and evaluating its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea involves the reaction between 1-benzyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid and 4-methylphenyl isocyanate. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea has shown promising results in various scientific research studies. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-10-12-18(13-11-16)24-22(27)25-20-8-5-9-21-19(20)14-23-26(21)15-17-6-3-2-4-7-17/h2-4,6-7,10-14,20H,5,8-9,15H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUAVRSJFZTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCC3=C2C=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.